Cas no 32488-17-8 (N,N-diethylfuran-2-carboxamide)
N,N-diethylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N,N-diethylfuran-2-carboxamide
- N,N-diethyl furan 2-carboxamide
- Furan-2-carbonsaeure-diaethylamid
- furan-2-carboxylic acid diethylamide
- N,N-diethyl-2-furamid
- Z31723207
- AKOS003578110
- 2-furoic diethylamide
- CS-0290072
- 32488-17-8
- SCHEMBL2169988
- HS-4416
- N,N-Diethyl-2-furancarboxamide
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- Inchi: 1S/C9H13NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h5-7H,3-4H2,1-2H3
- InChI Key: YHJBAAKEBOWCDY-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(N(CC)CC)=O
Computed Properties
- Exact Mass: 167.09500
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- PSA: 33.45000
- LogP: 1.76160
N,N-diethylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360742-1kg |
n,n-Diethylfuran-2-carboxamide |
32488-17-8 | 98% | 1kg |
¥21168.00 | 2024-08-02 |
N,N-diethylfuran-2-carboxamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on N,N-diethylfuran-2-carboxamide
Comprehensive Overview of N,N-diethylfuran-2-carboxamide (CAS No. 32488-17-8): Properties, Applications, and Research Insights
N,N-diethylfuran-2-carboxamide (CAS 32488-17-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique furan-carboxamide backbone. This molecule, characterized by its diethylamino substitution, serves as a versatile intermediate in synthetic chemistry. Recent studies highlight its potential in modulating biological pathways, particularly in the development of bioactive small molecules. The compound’s lipophilicity and hydrogen-bonding capacity make it a candidate for drug discovery programs targeting enzyme inhibition.
In the context of green chemistry, researchers are exploring N,N-diethylfuran-2-carboxamide as a sustainable synthetic building block. Its furan ring, derived from biomass feedstocks, aligns with the global push for renewable chemical synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for high-throughput screening applications. The compound’s structure-activity relationships (SAR) are under investigation for optimizing molecular docking efficiency.
The agrochemical industry has shown interest in CAS 32488-17-8 for developing next-generation crop protection agents. Its furan moiety exhibits potential interactions with pest-specific proteins, as evidenced in recent in silico modeling studies. Environmental fate studies indicate moderate soil biodegradability, prompting research into eco-friendly formulations. Regulatory databases classify it as non-persistent under OECD 301 standards.
From a commercial perspective, N,N-diethylfuran-2-carboxamide suppliers emphasize cGMP compliance for pharmaceutical-grade material. The compound’s thermodynamic stability (decomposition >200°C) ensures compatibility with hot-melt extrusion processes in formulation technology. Patent landscapes reveal growing IP activity around derivatization methods, particularly for heterocyclic combinatorial libraries.
Emerging applications include its use as a fluorescence quencher in proteomic studies and as a ligand scaffold for transition metal catalysis. The electron-rich furan core facilitates π-stacking interactions in material science applications. Recent QSAR models suggest optimal logP values (2.1-2.5) for blood-brain barrier penetration, sparking neuroscience research interest.
Analytical challenges in quantifying 32488-17-8 in complex matrices have led to advanced LC-TOF methods with <0.1 ppm mass accuracy. The compound’s chromatographic behavior shows excellent resolution on phenyl-hexyl stationary phases, important for impurity profiling. Stability studies indicate photostability in amber glass under ICH Q1B guidelines.
In metabolic research, N,N-diethylfuran-2-carboxamide demonstrates interesting phase I hepatic metabolism patterns, with predominant N-deethylation observed in microsomal assays. These findings support its development as a pro-drug candidate. Computational ADMET predictions show favorable toxicological profiles across multiple in vitro systems.
The compound’s crystallographic data (CCDC deposition numbers pending) reveal molecular packing characteristics valuable for co-crystal engineering. Thermal analysis via DSC shows a sharp melting endotherm at 78-80°C, indicating high crystallinity. These properties are crucial for solid-state formulation development in the pharmaceutical sector.
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